2-(5-bromo-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-bromo-1H-indol-3-yl)acetic acid is a natural product found in Smenospongia . It has the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
. The compound also has a canonical SMILES representation: C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
. Chemical Reactions Analysis
The compound this compound has been identified as a potential inhibitor of bacterial peptide deformylases (PDFs) . It has also been found to bind to the 3´-terminal RNA-binding cleft, reducing the RNA binding and unwinding activity of the targeted protein .Scientific Research Applications
Synthesis and Rearrangement
The compound is involved in amine-induced rearrangements, leading to the production of various derivatives including α-substituted indole-3-acetic acids. These processes are based on a pseudo-Favorskii mechanism and are crucial for synthesizing various biologically active compounds (Sanchez & Parcell, 1990).
Pharmacological Screening and Computational Analysis
Derivatives of 2-(1H-Indol-3-yl)acetic acid have shown promising antibacterial activities and moderate anti-enzymatic potentials against enzymes like α-Glucosidase and Butyrylcholinesterase. These findings suggest potential therapeutic applications in treating inflammatory ailments (Rubab et al., 2017).
Anti-inflammatory and Analgesic Activities
Derivatives of Indole-2-carboxylic acid, a related compound, have shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds in pain and inflammation management (Sondhi et al., 2007).
Antimicrobial Properties
Brominated tryptophan derivatives, including compounds related to 2-(5-bromo-1H-indol-3-yl)acetic acid, have been found to inhibit the growth of Staphylococcus epidermidis, suggesting their potential use as antimicrobial agents (Segraves & Crews, 2005).
Synthesis of N-Substituted Derivatives
Research shows the synthesis of N-substituted derivatives involving 2-(1H-indol-3-yl)acetic acid, leading to compounds with antibacterial and hemolytic activity. These findings contribute to the development of new therapeutic agents (Rubab et al., 2015).
Biological Activity of Heterocyclic Compounds
Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, a related compound, exhibit significant antimicrobial activity, indicating their potential for pharmaceutical applications (Mageed et al., 2021).
Photochemical Reactions
The photochemical reactions involving derivatives of 5-bromo-1H-indol-3-yl compounds with other molecules in aqueous solutions have been studied, contributing to the understanding of biochemical interactions and potential drug development (Celewicz, 1995).
Mechanism of Action
Target of Action
5-Bromoindole-3-acetic acid, also known as (5-Bromo-1H-indol-3-yl)-acetic acid or 2-(5-bromo-1H-indol-3-yl)acetic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-Bromoindole-3-acetic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and induce various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s plausible that 5-Bromoindole-3-acetic acid, being an indole derivative, may affect similar pathways.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that 5-bromoindole-3-acetic acid may have similar effects . For instance, it could potentially be used as a reactant/reagent for the design, synthesis, and evaluation of novel auxin mimic herbicides for weed control activity .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives like 5-Bromoindole-3-acetic acid can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 5-Bromoindole-3-acetic acid are not well-defined. It is known that indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors . The specific pathways involving 5-Bromoindole-3-acetic acid are not yet identified.
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGHMZUJMRWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193455 | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40432-84-6 | |
Record name | (5-Bromo-1H-indol-3-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40432-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040432846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40432-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-indoleacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMO-3-INDOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6F5DNA2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond plant systems, what other biological activities has 5-BromoIAA demonstrated?
A2: 5-BromoIAA has shown potential in anticancer research. Studies have investigated its use in conjunction with horseradish peroxidase for gene therapy in cancer treatment. [] Additionally, it has been identified as a potential inhibitor of the Hepatitis C virus NS3 helicase. []
Q2: Has 5-BromoIAA been found in nature, or is it solely a synthetic compound?
A3: Interestingly, while 5-BromoIAA was previously known from synthetic work, it has recently been discovered in a natural source. Researchers identified it as a metabolite in the Philippine marine sponge Smenospongia sp. [] This discovery opens up intriguing possibilities for exploring the ecological roles and biosynthetic pathways of this compound in marine organisms.
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